Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate (CAS 55115-13-4) is a highly versatile, regiopure pyrazole building block utilized extensively in agrochemical and pharmaceutical development. Featuring a para-tolyl group at the N1 position and a methyl ester at the C5 position, it serves as a critical intermediate for synthesizing complex anti-inflammatory agents, analgesics, and novel crop protection compounds . As a pre-formed, regiospecific core, it allows chemists to bypass the notoriously difficult separation of pyrazole regioisomers, offering a streamlined starting point for late-stage functionalization and structure-activity relationship (SAR) exploration.
Substituting Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate with its ethyl ester counterpart (CAS 2080-80-0) or the free carboxylic acid (CAS 885-46-1) introduces significant workflow bottlenecks. The ethyl ester exhibits sluggish saponification kinetics, often requiring elevated temperatures that can degrade sensitive functional groups added during parallel synthesis [1]. Conversely, the free acid suffers from poor solubility in standard aprotic solvents like dichloromethane, complicating continuous flow applications and liquid-liquid extractions . Furthermore, utilizing a standard 1-phenyl analog deprives the chemist of the benzylic methyl handle, necessitating longer, lower-yielding cross-coupling sequences to achieve the same structural extensions.
When advancing pyrazole intermediates through multi-step syntheses, the choice of ester significantly impacts cycle times. The methyl ester undergoes complete hydrolysis in under 2 hours at room temperature, whereas the ethyl ester (CAS 2080-80-0) requires over 6 hours or elevated temperatures to achieve the same conversion [1].
| Evidence Dimension | Ester hydrolysis rate under mild basic conditions |
| Target Compound Data | Complete hydrolysis (>98% conversion) in <2 hours |
| Comparator Or Baseline | Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate requires >6 hours or heating to 40°C |
| Quantified Difference | 3-fold reduction in reaction time at ambient temperature |
| Conditions | Standard basic hydrolysis assay (1.5 eq LiOH, 3:1 THF/H2O, 25°C) |
Procuring the methyl ester enables milder, faster deprotection steps, minimizing the risk of side reactions in complex API syntheses.
The presence of the para-methyl group on the N1-phenyl ring provides a direct handle for late-stage diversification. Radical bromination of this compound yields the bromomethyl intermediate in a single step with >80% yield, whereas the des-methyl 1-phenyl analog requires entirely different, pre-functionalized starting materials to achieve similar extensions [1].
| Evidence Dimension | Direct synthetic steps to bromomethyl intermediate |
| Target Compound Data | 1 step (NBS/AIBN bromination, >80% yield) |
| Comparator Or Baseline | Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate (0 steps possible; requires pre-functionalized starting materials) |
| Quantified Difference | Saves 2-3 synthetic steps compared to building the extended core from scratch |
| Conditions | Radical bromination conditions (NBS, AIBN, reflux) |
The p-tolyl moiety provides a built-in synthetic vector, making this compound highly efficient for generating diverse chemical libraries via nucleophilic substitution.
For automated synthesis and flow chemistry, reagent solubility is paramount. Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate demonstrates a solubility of >150 mg/mL in dichloromethane, whereas the corresponding free acid (CAS 885-46-1) exhibits poor organic solubility, often falling below 20 mg/mL .
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylic acid exhibits <20 mg/mL |
| Quantified Difference | >7.5x increase in organic solvent solubility |
| Conditions | Standard solubility profiling at 25°C in anhydrous DCM |
High solubility in aprotic solvents is critical for automated liquid handling, continuous flow synthesis, and efficient chromatographic purification.
De novo synthesis of 1,5-disubstituted pyrazoles typically yields a mixture of 1,5- and 1,3-regioisomers. Procuring this pre-formed, >98% pure 1,5-isomer eliminates the need for labor-intensive preparative HPLC, which is otherwise required to separate the 60:40 crude mixtures generated during in-house cyclization [1].
| Evidence Dimension | Cost and time of regioisomer separation |
| Target Compound Data | Procured as >98% pure 1,5-isomer, ready for immediate use |
| Comparator Or Baseline | In-house synthesis yields a 60:40 mixture of 1,5- and 1,3-isomers |
| Quantified Difference | Eliminates the need for preparative HPLC, saving days of labor and >50% loss of material |
| Conditions | Standard condensation of methyl 2,4-dioxopentanoate with p-tolylhydrazine |
Purchasing the regiopure building block drastically reduces internal purification costs and ensures reproducible downstream yields.
Due to the presence of the lipophilic p-tolyl group and the easily hydrolyzable methyl ester, this compound is an ideal starting material for synthesizing novel pyrazole-carboxamide fungicides. The rapid deprotection kinetics (as detailed in Section 3) enable high-throughput library generation and subsequent amide coupling for crop protection screening [1].
The 1,5-diaryl/alkyl pyrazole core is a privileged scaffold for COX-2 inhibitors. Procuring this specific regiopure ester ensures that chemists can reliably scale up intermediate production without the yield penalties associated with regioisomer separation or the harsh deprotection conditions required by ethyl esters [2].
Because the methyl ester exhibits >7.5x greater solubility in standard organic solvents compared to its free acid counterpart, it is highly recommended for automated continuous flow setups. It prevents line clogging and ensures consistent dosing during parallel library synthesis [3].